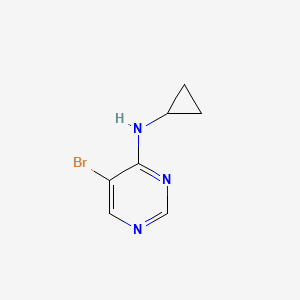![molecular formula C17H15BN2 B1528039 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-47-0](/img/structure/B1528039.png)
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, commonly referred to as 2-MPDN, is a heterocyclic organic compound belonging to the class of boron-containing compounds. It is a white crystalline solid with a melting point of 85-87°C, and is soluble in organic solvents such as ethanol, ethyl acetate, and dimethylformamide. 2-MPDN is of interest due to its potential applications in research, such as in the synthesis of other organic compounds and in pharmacological studies.
Applications De Recherche Scientifique
Organic Thin-Film Transistor Applications
The compound 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been explored for its potential applications in organic thin-film transistors (OFETs). Researchers synthesized and characterized derivatives of 1,3,2-diazaboroine for use in OFETs. These derivatives, including those similar to the compound , exhibited promising electronic properties. The study involved the synthesis of specific diazaborine derivatives, which were then analyzed through various methods, including differential scanning calorimetry (DSC), single crystal X-ray structure analysis, and electrochemical measurements. The field-effect mobilities of the synthesized compounds indicate their potential as active materials in OFETs, demonstrating the significance of 1,3,2-diazaborine derivatives in the development of organic electronics (Lu et al., 2010).
Structural Analysis and Electronic Effects
Another significant application of this compound lies in the detailed structural and electronic analysis, which provides insight into the electron donation capabilities of nitrogen to the boron atom within the diazaborine ring. A solvent-free synthesis approach was reported to be effective and simple for the preparation of nitrogen-basedboroles and borinines derived from 1,2-diaminobenzene and 1,8-diaminonaphthalene, comparable with traditional methods. The study focused on comparing the crystal structure of 2-(4-Methylphenyl)-naptho[1,8-de][1,3,2]diazaborinine with similar compounds, highlighting how solid-state packing and dihedral angles between rings are influenced by inter- and intra-molecular forces. This research underscores the importance of structural characteristics in determining the properties of these compounds, which can be crucial for their application in various fields of material science (Slabber et al., 2013).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSXFHFLDYAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)





![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)
![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)
